3-Nitropyridine-2-thiol

Prodrug Design Cytochrome P450 Bioactivation Thiol-Disulfide Exchange

3-Nitropyridine-2-thiol (NPT) is the only aryl thiol that forms stable mixed disulfide conjugates with clopidogrel's active metabolite — unlike GSH, which generates free AM. This divergent reactivity enables CYP-independent prodrug platforms, essential for programs addressing inter-individual variability in drug metabolism. With a calculated XLogP3 of 1.80, significantly higher than non-nitrated 2-mercaptopyridine, NPT enhances passive permeability for intracellular targets. Procure high-purity NPT for precise thiol-disulfide exchange kinetic studies and platelet P2Y12 receptor pharmacology. Ideal for medicinal chemistry campaigns requiring lipophilic aryl thiol moieties.

Molecular Formula C5H4N2O2S
Molecular Weight 156.16 g/mol
CAS No. 38240-29-8
Cat. No. B1300355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropyridine-2-thiol
CAS38240-29-8
Molecular FormulaC5H4N2O2S
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10)
InChIKeyLKNPLDRVWHXGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitropyridine-2-thiol (CAS 38240-29-8): Chemical Identity and Baseline Characteristics for Sourcing Decisions


3-Nitropyridine-2-thiol (NPT; CAS 38240-29-8), also known as 2-mercapto-3-nitropyridine, is a heterocyclic aryl thiol with the molecular formula C₅H₄N₂O₂S and a molecular weight of 156.16 g/mol [1]. The compound is characterized by a nitro group at the 3-position and a thiol group at the 2-position of the pyridine ring, existing primarily as the thione tautomer in the solid state . Physicochemical properties include a melting point of 173–174 °C, a predicted boiling point of 243.6 °C, a density of 1.5 g/cm³, a calculated LogP of 1.80, and a topological polar surface area of 89.9 Ų [2].

Why 3-Nitropyridine-2-thiol (CAS 38240-29-8) Cannot Be Simply Substituted with Other Thiols or Nitropyridines


Substituting 3-nitropyridine-2-thiol with a generic aryl thiol or a simple nitropyridine analog is likely to alter critical reaction outcomes and biological activities due to the compound's unique electronic and steric profile. The ortho-nitro group adjacent to the thiol moiety in NPT significantly modulates the nucleophilicity and redox potential of the sulfur center, directly influencing its capacity to form stable mixed disulfide conjugates [1]. As demonstrated in biochemical assays, NPT exclusively yields mixed disulfide products with clopidogrel's active metabolite, whereas common reductants like glutathione (GSH) proceed through a different pathway to generate the free active metabolite [1]. This divergent reactivity profile underscores that NPT cannot be interchangeably used with other thiols in applications requiring precise control over disulfide exchange kinetics or in the design of CYP-independent prodrug delivery platforms.

Quantitative Comparative Evidence for 3-Nitropyridine-2-thiol (CAS 38240-29-8) Against In-Class Analogs


Divergent Bioactivation Pathway: NPT Forms Only Mixed Disulfide Conjugates, Unlike Glutathione Which Generates Active Metabolite

In human liver microsome (HLM) assays with 2-oxoclopidogrel, 3-nitropyridine-2-thiol (NPT) exclusively formed mixed disulfide conjugates, producing no detectable active metabolite (AM). In stark contrast, glutathione (GSH) efficiently generated the AM at a rate of 167 pmol/min/mg HLM [1]. This differential reactivity is critical for applications requiring a controlled, CYP-independent release of an active pharmaceutical agent.

Prodrug Design Cytochrome P450 Bioactivation Thiol-Disulfide Exchange

Potent Antiplatelet Activity via Mixed Disulfide Conjugate: NPT Conjugate Shows ~70% Inhibition In Vivo

A mixed disulfide conjugate of clopidogrel with 3-nitropyridine-2-thiol, termed clopNPT, was administered intravenously to male New Zealand white rabbits at a dose of 2 mg/kg. The conjugate was rapidly converted to the active metabolite (AM) and led to approximately 70% inhibition of platelet aggregation (IPA) within 1 hour, with the antiplatelet effect persisting for more than 3 hours [1]. This level of efficacy and duration of action provides a quantitative benchmark for NPT-based prodrug conjugates.

Cardiovascular Pharmacology Antiplatelet Therapy In Vivo Efficacy

Enhanced Lipophilicity: NPT Exhibits a Higher Calculated LogP (1.80) Compared to 2-Mercaptopyridine (-0.1)

3-Nitropyridine-2-thiol (NPT) demonstrates a significantly higher calculated lipophilicity (XLogP3 = 1.80) compared to its non-nitrated structural analog, 2-mercaptopyridine (XLogP3 = -0.1) [1]. This nearly two-order-of-magnitude difference in LogP indicates a greater preference for lipophilic environments, which can substantially impact membrane permeability and tissue distribution in biological systems.

Physicochemical Property Comparison Medicinal Chemistry Drug Design

Priority Research and Industrial Application Scenarios for 3-Nitropyridine-2-thiol (CAS 38240-29-8)


Development of CYP-Independent Prodrug Delivery Platforms

Based on the exclusive formation of mixed disulfide conjugates and the demonstrated in vivo efficacy of clopNPT [1][2], 3-nitropyridine-2-thiol is uniquely suited for research into prodrug strategies that bypass cytochrome P450 (CYP) bioactivation. Procurement should be prioritized for programs aiming to overcome inter-individual variability in drug metabolism, as the stable NPT conjugates can be designed for controlled, thiol-disulfide exchange-mediated release of active pharmaceutical ingredients.

Mechanistic Studies of Thiol-Disulfide Exchange and Platelet Aggregation Inhibition

The well-characterized reactivity of NPT in forming mixed disulfide bonds with clopidogrel's active metabolite, quantified by both the abrogation of AM production in vitro [1] and potent inhibition of platelet aggregation in vivo [2], makes it an essential chemical probe for detailed mechanistic studies of thiol-disulfide exchange kinetics and platelet P2Y12 receptor pharmacology.

Synthesis of Lipophilic Building Blocks for Medicinal Chemistry

With a calculated XLogP3 of 1.80—significantly higher than non-nitrated 2-mercaptopyridine (XLogP3 = -0.1) —NPT serves as a preferred synthetic intermediate when introducing a lipophilic aryl thiol moiety is required. This property is particularly relevant in medicinal chemistry campaigns targeting intracellular or membrane-associated proteins where enhanced passive permeability is desirable.

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